丹诺氟沙星甲磺酸盐
科学研究应用
丹诺氟沙星甲磺酸盐在科学研究中有着广泛的应用。 它用于兽医学治疗牲畜(包括牛、猪和鸡)的呼吸道感染 . 该化合物还在各种动物模型中研究其药代动力学和药效学 . 此外,丹诺氟沙星甲磺酸盐用于制备缓释药物制剂,例如明胶微球,以增强其治疗效果 .
作用机制
生化分析
Biochemical Properties
Danofloxacin mesylate interacts with bacterial DNA topoisomerase II and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, danofloxacin mesylate disrupts bacterial DNA processes, leading to cell death .
Cellular Effects
Danofloxacin mesylate has been shown to have an asymmetric transport across Caco-2 cells, with a rate of secretion exceeding that of absorption . This suggests that danofloxacin mesylate may interact with cellular transport proteins, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of danofloxacin mesylate involves its binding to bacterial DNA topoisomerases, leading to the inhibition of these enzymes . This results in the disruption of bacterial DNA processes and ultimately cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, danofloxacin mesylate has been shown to have a slower release from microspheres compared to the raw material . This suggests that danofloxacin mesylate may have a prolonged effect on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of danofloxacin mesylate vary with different dosages . For instance, a study found that danofloxacin mesylate exhibited significant bactericidal activity against Pasteurella multocida and Haemophilus parasuis in piglets at a dosage of 2.38 and 13.36 mg/kg, respectively .
Metabolic Pathways
This suggests that danofloxacin mesylate may interact with enzymes or cofactors involved in these transport processes .
Transport and Distribution
Danofloxacin mesylate is rapidly distributed to major target tissues such as lungs, intestines, and the mammary gland in animals . This rapid distribution is attributed to active transport proteins that facilitate excretion into the luminal space .
Subcellular Localization
Given its rapid distribution to various tissues and its interaction with cellular transport proteins, it is likely that danofloxacin mesylate may be localized to specific compartments or organelles within the cell .
准备方法
丹诺氟沙星甲磺酸盐可以通过各种合成路线制备。 一种方法涉及通过乳化化学交联技术制备丹诺氟沙星甲磺酸盐明胶微球 . 另一种方法涉及使用诸如硬脂酸铝、磷脂酰胆碱和吐温-80等成分制备丹诺氟沙星甲磺酸盐的悬浮液 . 这些方法可确保该化合物的缓释和改善生物利用度。
化学反应分析
丹诺氟沙星甲磺酸盐会经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括十二烷基硫酸钠、三乙胺和丁醇 . 这些反应形成的主要产物通常是丹诺氟沙星的衍生物,它们保留了母体化合物的抗菌活性。
相似化合物的比较
属性
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFDJSVKQNSTKF-FXMYHANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922988 | |
Record name | 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119478-55-6 | |
Record name | Danofloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119478556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 119478-55-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DANOFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3SX3LEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Danofloxacin mesylate?
A1: Danofloxacin mesylate, a fluoroquinolone antibiotic, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. [, , , , ]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Danofloxacin mesylate disrupts bacterial DNA synthesis, leading to bacterial cell death.
Q2: What are the downstream effects of Danofloxacin mesylate on bacterial cells?
A2: Inhibition of DNA gyrase and topoisomerase IV by Danofloxacin mesylate leads to a cascade of events within bacterial cells, including:
Q3: What is the molecular formula and weight of Danofloxacin mesylate?
A3: The molecular formula of Danofloxacin mesylate is (C19H21FN3O3)(CH3O3S), and its molecular weight is 461.5 g/mol. [, ]
Q4: Is there any spectroscopic data available for Danofloxacin mesylate?
A4: Yes, Danofloxacin mesylate can be analyzed using various spectroscopic techniques.
UV-Vis spectrophotometry: It exhibits strong UV absorbance, commonly measured at 280 nm. [, ]
HPLC with UV detection: This is a widely employed method for quantifying Danofloxacin mesylate in various matrices. [, , , , , ] * LC-MS/MS: This highly sensitive and specific technique is increasingly used for the analysis of Danofloxacin mesylate residues in complex samples. [, ]
Q5: Does Danofloxacin mesylate exhibit any catalytic properties?
A5: Danofloxacin mesylate is primarily known for its antibacterial properties rather than catalytic activity. Its primary mode of action involves binding to and inhibiting bacterial enzymes, not catalyzing chemical reactions.
Q6: Have there been any computational studies on Danofloxacin mesylate?
A8: Yes, computational studies have been conducted to investigate the crystal structure of Danofloxacin mesylate using density functional theory techniques. These studies provided insights into its molecular geometry, intermolecular interactions, and potential binding modes. []
Q7: How do structural modifications to the Danofloxacin molecule affect its activity?
A7: While specific SAR studies on Danofloxacin mesylate are limited in the provided research, it is well-established that modifications to the fluoroquinolone core structure can significantly impact its antibacterial activity, potency, and spectrum of activity. These modifications can affect target binding affinity, drug efflux, and pharmacokinetic properties.
Q8: What are some formulation strategies used to improve the stability, solubility, or bioavailability of Danofloxacin mesylate?
A8: Several formulation approaches have been explored to enhance the delivery and efficacy of Danofloxacin mesylate:
- Suspension formulation: This approach, using suspending agents like aluminum monostearate and dispersing agents like phosphatidylcholine, allows for controlled release and improved bioavailability. []
- Microsphere formulation: Encapsulating Danofloxacin mesylate in microspheres composed of gelatin, polyglycol, or xanthan gum can provide sustained release after intramuscular injection, prolonging its half-life and enhancing treatment efficacy. []
- Liposomal formulation: Incorporating Danofloxacin mesylate into liposomes can alter its pharmacokinetic profile, leading to prolonged half-life, increased peak concentration, and improved oral bioavailability. [, , ]
Q9: What is the pharmacokinetic profile of Danofloxacin mesylate in different species?
A9: Pharmacokinetic studies have been conducted in various species, including chickens, crucian carp, goldfish, and African catfish, demonstrating that:
- Absorption: Danofloxacin mesylate is well-absorbed following oral and intramuscular administration in most studied species. [, , , , ]
- Distribution: It distributes widely into various tissues, with varying concentrations observed in different organs. [, , ]
- Metabolism: Danofloxacin mesylate is primarily metabolized to N-desmethyldanofloxacin, which also exhibits antibacterial activity. []
- Excretion: The drug and its metabolites are primarily excreted in urine. []
Q10: How do different routes of administration affect the pharmacokinetics of Danofloxacin mesylate?
A10: The route of administration significantly influences the pharmacokinetic profile of Danofloxacin mesylate:
- Intravenous administration: Results in rapid distribution and high plasma concentrations but a shorter elimination half-life. [, ]
- Intramuscular administration: Offers good bioavailability, sustained release, and a longer elimination half-life compared to intravenous administration. [, ]
- Oral administration: Absorption can be variable depending on the species and formulation. [, , ]
Q11: What is the in vitro activity of Danofloxacin mesylate against different bacterial species?
A13: Danofloxacin mesylate exhibits potent in vitro activity against a broad range of Gram-negative and some Gram-positive bacteria, including Escherichia coli strains. [, , , , ]
Q12: What animal models have been used to study the efficacy of Danofloxacin mesylate?
A12: Various animal models have been employed to investigate the efficacy of Danofloxacin mesylate in treating bacterial infections:
- Chickens: Studies have demonstrated its effectiveness against Escherichia coli infections, including those causing colibacillosis and chronic respiratory disease. [, , ]
- Calves: Danofloxacin mesylate has shown efficacy in treating experimentally induced Escherichia coli diarrhoea in calves. []
- Fish: Research has investigated its pharmacokinetics and efficacy in treating bacterial infections in various fish species, including goldfish, crucian carp, and African catfish. [, , ]
Q13: What are the known mechanisms of resistance to Danofloxacin mesylate?
A13: Resistance to Danofloxacin mesylate can develop through various mechanisms, primarily:
- Mutations in target enzymes: Alterations in DNA gyrase and topoisomerase IV can reduce their affinity for Danofloxacin mesylate, decreasing its efficacy. []
- Efflux pumps: Bacteria can develop efflux pumps that actively remove Danofloxacin mesylate from the cell, reducing its intracellular concentration. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。